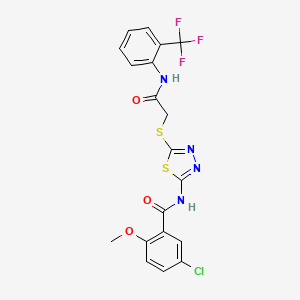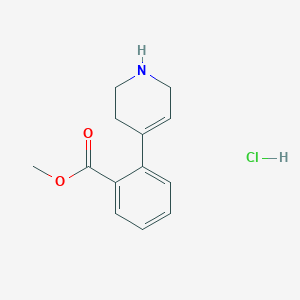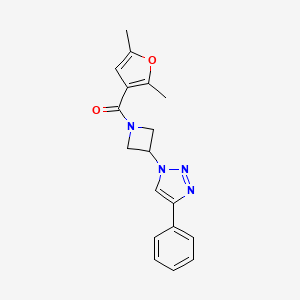
(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a compound description includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Triazole Derivatives
Triazole derivatives, including compounds structurally related to "(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone," have been synthesized and characterized, demonstrating a broad spectrum of biological and chemical properties. For instance, Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized several novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles evaluated for their in vitro antibacterial and antifungal activity, as well as anticonvulsant activity, highlighting the potential pharmacological applications of triazole derivatives (Rajasekaran et al., 2006).
Potential in Antimicrobial and Anticancer Research
The exploration of novel pyrazole derivatives incorporating triazole rings has shown significant promise in antimicrobial and anticancer research. Hafez, El-Gazzar, and Al-Hussain (2016) reported on the synthesis of pyrazole derivatives with pyrazolyl and pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited higher anticancer activity than doxorubicin in some cases, alongside potent antimicrobial effects (Hafez et al., 2016).
Chemical Reactivity and Applications
The chemical reactivity of compounds containing triazole or related heterocyclic structures offers a versatile platform for the development of new materials and therapeutic agents. For example, the synthesis and characterization of 1,2,4-triazole and triazolidin derivatives by Abosadiya et al. (2018) provide insights into the structural foundations necessary for the design of compounds with specific physical or biological properties (Abosadiya et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-16(13(2)24-12)18(23)21-9-15(10-21)22-11-17(19-20-22)14-6-4-3-5-7-14/h3-8,11,15H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYQWXXDVVCDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)
![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)
![6-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397064.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)

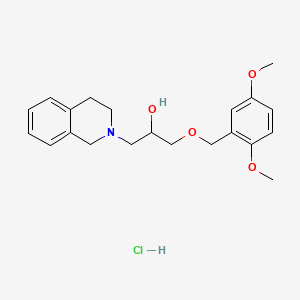
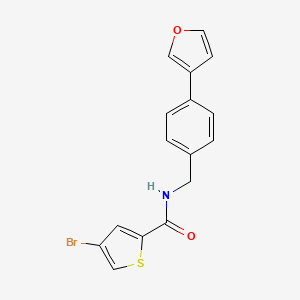
![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)
![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2397077.png)
